14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone
Overview
Description
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone is a chemical compound with the molecular formula C16H16O6. It is also known by other names such as Octahydrobiphenylene-4a,8b:4b,8a-tetracarboxylic Dianhydride and Octahydro-4a,8b:4b,8a-bis(methanooxymethano)biphenylene-9,11,12,14-tetraone . This compound is primarily used as a monomer in the synthesis of polyimides, which are high-performance polymers known for their thermal stability, mechanical strength, and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile . The reaction conditions often require elevated temperatures and the presence of a solvent such as toluene or xylene to facilitate the reaction . The resulting product is then purified through recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency of the Diels-Alder reaction, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form the corresponding tetracarboxylic acid.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: The compound can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.
Amidation: Involves the use of amines and may require a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products
Hydrolysis: Tetracarboxylic acid.
Esterification: Tetracarboxylic esters.
Amidation: Tetracarboxylic amides.
Scientific Research Applications
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone has several applications in scientific research:
Polyimide Synthesis: Used as a monomer in the production of polyimides, which are utilized in electronics, aerospace, and automotive industries due to their excellent thermal and mechanical properties.
Material Science: Employed in the development of advanced materials with high thermal stability and chemical resistance.
Chemical Research: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone involves its ability to undergo cycloaddition reactions, forming stable polyimide structures . The molecular targets include the reactive sites on the diene and dienophile, which facilitate the formation of the tricyclic structure . The pathways involved in its reactions are primarily based on the principles of organic chemistry, including the Diels-Alder reaction mechanism .
Comparison with Similar Compounds
Similar Compounds
- Octahydrobiphenylene-4a,8b:4b,8a-tetracarboxylic Dianhydride
- Octahydro-4a,8b:4b,8a-bis(methanooxymethano)biphenylene-9,11,12,14-tetraone
Uniqueness
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone is unique due to its tricyclic structure, which imparts high thermal stability and rigidity to the resulting polyimides . This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .
Properties
IUPAC Name |
3,12-dioxapentacyclo[12.4.0.01,5.05,10.010,14]octadecane-2,4,11,13-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-9-13-5-1-2-6-14(13)10(18)22-12(20)16(14)8-4-3-7-15(13,16)11(19)21-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRKYEVSRWMNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(=O)OC(=O)C24CCCCC45C3(C1)C(=O)OC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693699 | |
Record name | Octahydro-4a,8b:4b,8a-di(methanooxymethano)biphenylene-9,11,12,14-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738-90-9 | |
Record name | Octahydro-4a,8b:4b,8a-di(methanooxymethano)biphenylene-9,11,12,14-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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